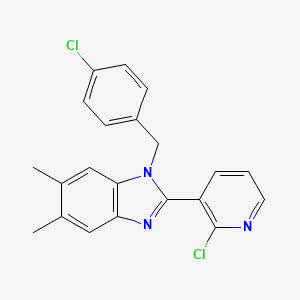

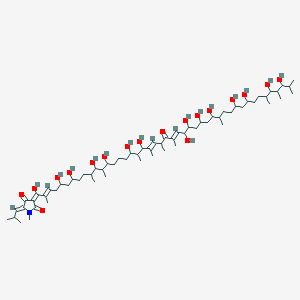

![molecular formula C7H8N2OS B3036566 2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one CAS No. 36234-66-9](/img/structure/B3036566.png)

2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one

Übersicht

Beschreibung

2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of a diverse range of heterocyclic analogues . They have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Synthesis Analysis

2-Aminothiazoles are often produced by the condensation of thiourea and an alpha-halo ketone . In an adaptation of the Robinson-Gabriel synthesis, a 2-acylamino-ketone reacts with phosphorus pentasulfide .Molecular Structure Analysis

The molecular structure of 2-aminothiazoles features a thiazole core. It can also be considered a cyclic isothiourea .Chemical Reactions Analysis

2-Aminothiazoles serve as a reactant or a reaction intermediate for affording various fused heterocycles since NH2 and endocyclic N functions of 2-aminothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .Physical And Chemical Properties Analysis

2-Aminothiazoles are light yellow crystals with a molar mass of 100.14 g/mol. They have a melting point of 86 to 89 °C and a boiling point of 117 °C (at 20 hPa). They are soluble in water, alcohols, and diethyl ether .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Chemical Properties

- Solid-Phase Synthesis Techniques : The solid-phase synthesis of related compounds like 2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxides demonstrates a method for creating diverse chemical structures using parallel/combinatorial synthesis, applicable to 2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one as well (Trapani, Volná, & Soural, 2016).

- Synthesis of Derivatives : Efficient synthesis methods for derivatives like 5-amino-2,3-dihydrobenzo[b]thiophene-4,6-dicarbonitrile demonstrate the compound's versatility in forming structurally diverse molecules (Wang et al., 2015).

Biological and Medicinal Applications

- Antimicrobial Activity : Synthesized derivatives, such as those based on the dihydrobenzo[d]thiazol-2-one template, show significant antimicrobial activity, indicating potential biomedical applications (El-hamouly et al., 2009).

- Cytotoxicity Evaluation : Research on thiazole derivatives derived from related structures like 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile shows promising cytotoxic effects against various cancer cell lines, suggesting potential in cancer research (Mohareb, Abdallah, & Ahmed, 2017).

Crystal Structure and Theoretical Studies

- Crystal Structure Analysis : Studies on compounds like 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one offer insights into the crystal structures of similar compounds, beneficial for understanding the physical and chemical properties of this compound (Du & Wu, 2020).

- Hirshfeld Surface Analysis : The structural analysis and Hirshfeld surface analysis of related compounds provide a deeper understanding of molecular interactions and stability, which can be applied to study the properties of this compound (Dhanalakshmi & Parthiban, 2020).

Advanced Materials and Chemical Reactions

- Materials Science Applications : The synthesis and study of related structures, like 2-aminothiazoles, in various chemical reactions and their applications in materials science, provide a framework for exploring the use of this compound in advanced material development (Forlani et al., 2006).

Wirkmechanismus

Target of Action

The primary target of 2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one is the quorum sensing pathways in bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication .

Mode of Action

The compound interacts with its targets by inhibiting quorum sensing . This interaction results in the disruption of bacterial cell–cell communication, affecting their ability to coordinate behaviors such as biofilm formation, virulence production, and other pathogenesis .

Biochemical Pathways

The affected biochemical pathway is the quorum sensing pathway . This pathway allows bacteria to respond to external factors such as nutrient availability and defense mechanisms . The compound’s action on this pathway disrupts these responses, leading to downstream effects such as the inhibition of biofilm formation and virulence production .

Result of Action

The result of the compound’s action is the inhibition of bacterial behaviors coordinated through quorum sensing . This includes the inhibition of biofilm formation and virulence production , which are key factors in the pathogenesis of many bacterial infections.

Action Environment

The action of this compound is influenced by the bacterial environment. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability and defense mechanisms . Therefore, changes in these environmental factors could potentially influence the compound’s action, efficacy, and stability.

Zukünftige Richtungen

The future directions of research into 2-aminothiazoles are likely to continue exploring their medicinal properties and potential applications in treating various diseases. Their versatile and synthetically accessible scaffolds make them fascinating for multiple applications in both synthetic organic chemistry and biological fields .

Biochemische Analyse

Biochemical Properties

2-Amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to act as an inhibitor of quorum sensing in Gram-negative bacteria, specifically targeting the LasB system in Pseudomonas aeruginosa . This interaction inhibits the communication pathways of the bacteria, thereby reducing virulence and biofilm formation. Additionally, this compound has been found to bind to the active site of the LasR system with high affinity, further demonstrating its potential as a biochemical tool .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it disrupts quorum sensing pathways, leading to decreased virulence and biofilm formation . In mammalian cells, studies have shown that derivatives of this compound exhibit antiproliferative activity against cancer cell lines, such as MCF-7 breast cancer cells . This activity is mediated through the inhibition of heat shock protein 90 (HSP90) client proteins, including steroid hormone receptors and the anti-apoptotic factor BCL2 . These interactions highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. In bacterial cells, it binds to the active site of the LasR system, inhibiting quorum sensing and reducing virulence . In mammalian cells, the compound inhibits HSP90, leading to the destabilization of its client proteins and subsequent antiproliferative effects . These molecular interactions underscore the compound’s ability to modulate enzyme activity, protein stability, and gene expression.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been studied to understand its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under standard laboratory conditions, maintaining its inhibitory activity over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that at lower doses, the compound effectively inhibits quorum sensing in bacteria without causing significant toxicity . At higher doses, there may be potential adverse effects, including toxicity and disruption of normal cellular functions. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism in bacterial cells involves its interaction with quorum sensing pathways, leading to the inhibition of virulence factors . In mammalian cells, its metabolism may involve the modulation of HSP90 activity and the subsequent effects on protein stability and gene expression

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is likely transported via specific transporters or binding proteins that facilitate its uptake and localization within target cells . Its distribution within tissues may vary depending on the presence of these transporters and the compound’s affinity for different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-amino-6,7-dihydro-5H-1,3-benzothiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3H2,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSCUQOLIIAARX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)N=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36234-66-9 | |

| Record name | 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

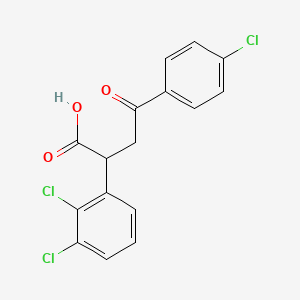

![5-[(Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(dimethylamino)ethenyl]-N,N-diethylthiophene-2-sulfonamide](/img/structure/B3036484.png)

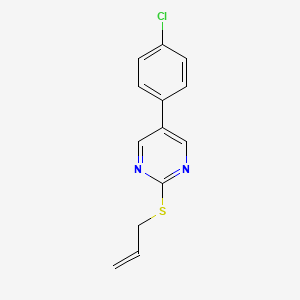

![5-[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(hydroxyimino)ethyl]-N,N-diethyl-2-thiophenesulfonamide](/img/structure/B3036485.png)

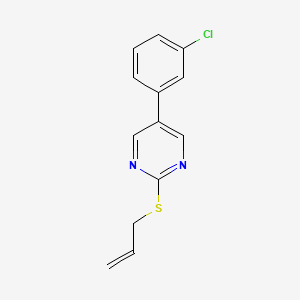

![3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B3036495.png)

![3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3036500.png)

![3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3036503.png)

![4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B3036504.png)

![[(1R,2S,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octan-2-yl] benzoate](/img/structure/B3036506.png)